molecular formula C23H25NO5 B2695384 (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid CAS No. 1879080-16-6

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid

Cat. No.: B2695384
CAS No.: 1879080-16-6
M. Wt: 395.455
InChI Key: GHWBOWNFASFNHK-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid typically involves the protection of the amino group using the Fmoc group. The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Piperidine in dimethylformamide (DMF)

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of free amine after Fmoc removal

Scientific Research Applications

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. The Fmoc group can be selectively removed under basic conditions, allowing the amino group to participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid is unique due to its specific structure that combines the Fmoc protecting group with a tetrahydropyran ring. This combination provides enhanced stability and selectivity during peptide synthesis, making it a valuable tool in the field of organic chemistry .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c25-22(26)21(13-15-9-11-28-12-10-15)24-23(27)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,24,27)(H,25,26)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWBOWNFASFNHK-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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